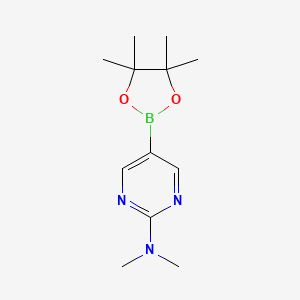
5-(3-Pyridyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Pyridyl)isoxazole-3-carboxylic acid, or 5-PIC Acid, is a heterocyclic organic compound of the isoxazole family. It is a colorless, crystalline solid that is soluble in most organic solvents. 5-PIC Acid has been used in a variety of scientific research applications, including as a biochemical and physiological agent and as a lab experiment reagent.
Scientific Research Applications
Drug Discovery and Development
“5-(3-Pyridyl)isoxazole-3-carboxylic Acid” may serve as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, the isoxazole ring, is commonly found in many commercially available drugs due to its biological relevance. The compound could be used in the preparation of aminopyrazole amide derivatives which act as Raf kinase inhibitors, potentially offering therapeutic strategies for melanoma treatment .
Organic Synthesis
In organic chemistry, this compound can be utilized as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions. These reactions are pivotal for constructing complex molecules with high precision, which can be further used in medicinal chemistry and materials science .
Heterocyclic Chemistry
The isoxazole ring present in “5-(3-Pyridyl)isoxazole-3-carboxylic Acid” makes it a valuable precursor for the synthesis of heterocycle-bearing polyfunctionalized pyrroles. These pyrroles have diverse applications ranging from organic electronics to pharmacologically active molecules .
properties
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-4-8(14-11-7)6-2-1-3-10-5-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJDFVYCYOGJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Pyridyl)isoxazole-3-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)






![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)